molecular formula C6H12O3 B1294576 Propyl lactate CAS No. 616-09-1

Propyl lactate

Cat. No. B1294576
Key on ui cas rn: 616-09-1
M. Wt: 132.16 g/mol
InChI Key: ILVGAIQLOCKNQA-UHFFFAOYSA-N
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Patent
US04879389

Procedure details

To 50 ml of benzene were added 13.0 g (100 m-mol) of propyl pyruvate, 1 mg of rhodium 1,5-cyclooctadiene chloride complex compound and 3.1 mg (0.0055 m-mol) of (2S,4S)-N-tert-butoxy-carbonyl-4-dicyclohexylphosphino-2-diphenylphosphinomethylpyrrolidine (BCPM) obtained in Example 4. An autoclave equipped with a stirrer, a pressure gauge and a thermometer was charged with the above mixture and a treatment was carried out in the same manner as described in Example 13 whereby 12.7 g (yield: 96.2%) of propyl lactate was obtained. [α]D =+10.5° (optical yield: 87%).
Quantity
13 g
Type
reactant
Reaction Step One
Name
(2S,4S)-N-tert-butoxy-carbonyl-4-dicyclohexylphosphino-2-diphenylphosphinomethylpyrrolidine
Quantity
3.1 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
96.2%

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH2:8][CH3:9])(=[O:5])[C:2]([CH3:4])=[O:3].C(ON1C[C@@H](P(C2CCCCC2)C2CCCCC2)C(=C=O)[C@H]1CP(C1C=CC=CC=1)C1C=CC=CC=1)(C)(C)C>C1C=CC=CC=1>[C:1]([O:6][CH2:7][CH2:8][CH3:9])(=[O:5])[CH:2]([CH3:4])[OH:3]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C(C(=O)C)(=O)OCCC
Name
(2S,4S)-N-tert-butoxy-carbonyl-4-dicyclohexylphosphino-2-diphenylphosphinomethylpyrrolidine
Quantity
3.1 mg
Type
reactant
Smiles
C(C)(C)(C)ON1[C@@H](C([C@@H](C1)P(C1CCCCC1)C1CCCCC1)=C=O)CP(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An autoclave equipped with a stirrer
ADDITION
Type
ADDITION
Details
a pressure gauge and a thermometer was charged with the above mixture

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)OCCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: PERCENTYIELD 96.2%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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